Cas no 111950-43-7 (4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)-)
![4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)- structure](https://ja.kuujia.com/scimg/cas/111950-43-7x500.png)
111950-43-7 structure
商品名:4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)-
CAS番号:111950-43-7
MF:C35H38O13
メガワット:666.668431758881
CID:214929
4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)- 化学的及び物理的性質
名前と識別子
-
- 4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)-
- 4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-tr
- 4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,[3R-(3a,5a,5aa,6a,7a,9b,9aa,10R*)]-
- Triptofordin E
- 4H-3,9a-Methano-1-benzoxepin-4-one, 7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-, (3R,5S,5aS,6R,7S,9S,9aS,10R)-
-
- インチ: 1S/C35H38O13/c1-19(36)43-18-34-27(46-30(40)22-13-9-7-10-14-22)24(44-20(2)37)17-33(6,42)35(34)28(45-21(3)38)25(32(4,5)48-35)26(39)29(34)47-31(41)23-15-11-8-12-16-23/h7-16,24-25,27-29,42H,17-18H2,1-6H3/t24-,25+,27-,28+,29+,33-,34-,35-/m0/s1
- InChIKey: YBVNNKHLQUZXTL-DDEUFHSZSA-N
- ほほえんだ: O1[C@]23[C@H](OC(C)=O)[C@@]([H])(C(=O)[C@@H](OC(=O)C4=CC=CC=C4)[C@]2(COC(C)=O)[C@@H](OC(=O)C2=CC=CC=C2)[C@@H](OC(C)=O)C[C@@]3(O)C)C1(C)C
計算された属性
- せいみつぶんしりょう: 666.23124
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 723.0±60.0 °C(Predicted)
- PSA: 178.03
- 酸性度係数(pKa): 13.09±0.70(Predicted)
4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)- 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
111950-43-7 (4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)-) 関連製品
- 98751-77-0(Paeonilactone C)
- 477230-01-6(N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine)
- 2248200-98-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanedioate)
- 1171826-23-5(N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-yl)methyl-1H-pyrazole-5-carboxamide)
- 442678-95-7(5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate)
- 2034361-29-8(REMJVALSESGAFK-UHFFFAOYSA-N)
- 1021220-67-6(2-(3-methoxyphenoxy)-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide)
- 1249125-02-7(2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid)
- 2228803-00-5(2,2-difluoro-3-(1H-indol-2-yl)propan-1-amine)
- 2649075-93-2(N-methyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide, trifluoroacetic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
